5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide
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Overview
Description
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a dimethoxyethyl group at the 2nd position, and a carboxamide group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide can be compared with similar compounds such as:
5-Bromo-2-pyridinecarboxaldehyde: This compound has a similar structure but lacks the dimethoxyethyl group and the carboxamide group.
2-Bromo-5-methylpyridine: This compound has a bromine atom at the 2nd position and a methyl group at the 5th position, differing in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrN2O3 |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-9(16-2)4-8-7(10(12)14)3-6(11)5-13-8/h3,5,9H,4H2,1-2H3,(H2,12,14) |
InChI Key |
HPIBVJHOBFYTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C(C=C(C=N1)Br)C(=O)N)OC |
Origin of Product |
United States |
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